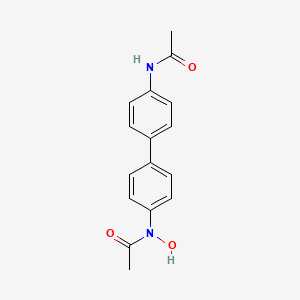

N-Hydroxy-N,N'-diacetylbenzidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Hydroxy-N,N'-diacetylbenzidine, also known as this compound, is a useful research compound. Its molecular formula is C16H16N2O3 and its molecular weight is 284.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Metabolic Activation and Carcinogenicity

N-HO-DABZ has been identified as an important intermediate in the metabolic activation of benzidine, which is a known carcinogen. Research indicates that N-HO-DABZ can undergo further metabolic transformations to form electrophilic derivatives capable of binding to DNA, leading to mutagenic effects. This process has been extensively studied in rodent models, where hepatic cytosols have demonstrated the ability to convert N-HO-DABZ into reactive species that can interact with cellular macromolecules, thereby contributing to its potential carcinogenicity .

Case Study: Rodent Models

In studies involving rats and mice, it was found that up to 40% of N-HO-DABZ could be metabolized into adducts with cellular components. This highlights the compound's role as a proximate carcinogen in vivo, emphasizing the need for further investigation into its effects on human health .

Toxicological Studies

Toxicological assessments have focused on the compound's potential effects on liver function and overall health. The compound's ability to form DNA adducts has been linked to liver carcinogenesis, making it a critical subject of study in toxicology. Research has shown that N-HO-DABZ can induce oxidative stress and DNA damage in hepatic cells, which are vital factors in the development of cancer .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of N-HO-DABZ is crucial for developing safer chemical alternatives or therapeutic agents. Studies exploring various derivatives of N-HO-DABZ have indicated that modifications to its structure can significantly alter its biological activity and toxicity profile. This research is pivotal for designing compounds with reduced carcinogenic potential while maintaining desirable pharmacological properties .

Synthesis and Biological Evaluation

The synthesis of N-HO-DABZ and its derivatives has been explored for their biological activities beyond toxicity. Some derivatives have shown promising antimicrobial and anticancer properties, showcasing the versatility of this compound class. For instance, certain hydrazide-hydrazone derivatives related to N-HO-DABZ have been tested against various cancer cell lines, revealing potential therapeutic applications .

Summary Table of Applications

Analyse Des Réactions Chimiques

Metabolic Activation via Sulfotransferase-Mediated O-Sulfonation

N-HO-DABZ is metabolized by hepatic sulfotransferases to form an electrophilic intermediate. Key species-specific activities include:

-

Rat : 2.5 nmol/min/mg protein

-

Mouse : 0.5 nmol/min/mg protein

This reaction involves esterification of the hydroxylamine group, producing N-acetoxy-N,N'-diacetylbenzidine , which decomposes to a reactive carbocation at position 3 of the benzidine ring. The mechanism is pH-independent (4–8), consistent with a carbocation intermediate .

Adduct Formation with Methionine

N-HO-DABZ reacts with methionine to form a stable adduct, identified as 3-methylmercapto-N,N'-diacetylbenzidine . Key findings:

-

Synthesis : Reaction of synthetic N-acetoxy-DABZ with methionine produces the same adduct, confirmed by:

Acetylation and Deacetylation Pathways

N-HO-DABZ participates in reversible acetylation reactions:

| Reaction | Enzyme Source | Rate (nmol/min/mg protein) | Species |

|---|---|---|---|

| N-Acetylation of N-OH-ABZ | Hepatic cytosol | 0.5–1.9 | Rat, Mouse |

| N-Deacetylation of N-OH-DABZ | Hepatic microsomes | 1.0–2.5 | Rat, Mouse |

-

N-Acetylation : Converts N-hydroxy metabolites (e.g., N'-OH-ABZ) into N-OH-DABZ .

-

N-Deacetylation : Regenerates monoacetylated intermediates, potentially enhancing DNA-binding activity .

Species-Specific Metabolic Profiles

Comparative metabolism across rodents reveals significant differences:

| Parameter | Rat | Mouse | Hamster |

|---|---|---|---|

| Sulfotransferase Activity | High (2.5 nmol) | Moderate (0.5 nmol) | Undetectable |

| N-Deacetylation Efficiency | Low (1–2% of acetylation rate) | High (comparable to acetylation) | Not studied |

Proposed Metabolic Activation Pathway

-

Benzidine (BZ) → N-Acetylbenzidine (ABZ) via cytosolic acetyltransferases.

-

ABZ → N'-Hydroxy-ABZ (N'-OH-ABZ) via microsomal N-oxidation.

-

N'-OH-ABZ → N-OH-DABZ via cytosolic N-acetylation.

-

N-OH-DABZ → N-Acetoxy-DABZ via sulfotransferase O-sulfonation.

-

N-Acetoxy-DABZ → 3-Carbocation Intermediate → Methionine Adduct .

These reactions underscore N-HO-DABZ’s role as a proximate carcinogen, with sulfotransferase activity and adduct formation driving its genotoxic potential. Species-specific metabolic capacities explain differential susceptibility to benzidine-derived toxicity.

Propriétés

Numéro CAS |

71609-22-8 |

|---|---|

Formule moléculaire |

C16H16N2O3 |

Poids moléculaire |

284.31 g/mol |

Nom IUPAC |

N-[4-[4-[acetyl(hydroxy)amino]phenyl]phenyl]acetamide |

InChI |

InChI=1S/C16H16N2O3/c1-11(19)17-15-7-3-13(4-8-15)14-5-9-16(10-6-14)18(21)12(2)20/h3-10,21H,1-2H3,(H,17,19) |

Clé InChI |

DPQGMVKYMDBTIA-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)N(C(=O)C)O |

SMILES canonique |

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)N(C(=O)C)O |

Key on ui other cas no. |

71609-22-8 |

Synonymes |

HNNDB N-hydroxy-N,N'-diacetylbenzidine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.